Isoglobotetraose
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Overview
Description
It is composed of four sugar units: N-acetylgalactosamine, galactose, galactose, and glucose, linked in a specific sequence (GalNAcβ1→3Galα1→3Galβ1→4Glc) . This compound plays a significant role in various biological processes, including cell-cell interactions and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoglobotetraose involves the enzymatic transfer of N-acetylgalactosamine from UDP-N-acetylgalactosamine to an acceptor substrate in a β(1→3) linkage . This process can be catalyzed by enzymes such as N-acetylgalactosaminyltransferase. The reaction conditions typically include the presence of the donor substrate UDP-N-acetylgalactosamine and the acceptor substrate, along with the enzyme in a buffered solution .
Industrial Production Methods
Industrial production of this compound can be achieved through the use of recombinant enzymes and microbial fermentation. For example, Escherichia coli can be genetically engineered to overexpress the necessary glycosyltransferases, allowing for the efficient production of this compound . The process involves the fermentation of the engineered bacteria, followed by the extraction and purification of the oligosaccharide.
Chemical Reactions Analysis
Types of Reactions
Isoglobotetraose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Acetylated or methylated derivatives.
Scientific Research Applications
Isoglobotetraose has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in cell-cell interactions and signal transduction, making it a valuable tool for studying these processes.
Industry: It is used in the production of glycosphingolipids and other complex carbohydrates.
Mechanism of Action
Isoglobotetraose exerts its effects by interacting with specific molecular targets, such as glycosphingolipids on cell surfaces. These interactions can modulate cell-cell adhesion, signal transduction, and other cellular processes. The pathways involved include the activation of specific receptors and the subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Globotetraose: Similar in structure but with a different linkage (GalNAcβ1→3Galα1→4Galβ1→4Glc).
Lactotetraose: Composed of galactose, glucose, and N-acetylglucosamine units.
Gangliosides: Complex glycosphingolipids with additional sialic acid residues.
Uniqueness
Isoglobotetraose is unique due to its specific linkage pattern, which imparts distinct biological properties. Its ability to modulate cell-cell interactions and signal transduction pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H45NO21 |
---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-7(33)27-13-18(40)15(37)10(4-30)43-24(13)47-22-16(38)11(5-31)45-26(19(22)41)48-23-17(39)12(6-32)44-25(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-,26+/m0/s1 |
InChI Key |
QMLUHEJHKLETSR-TXDMZTRASA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)CO)O)O |
Origin of Product |
United States |
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